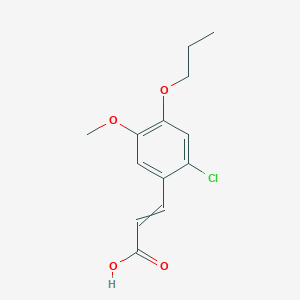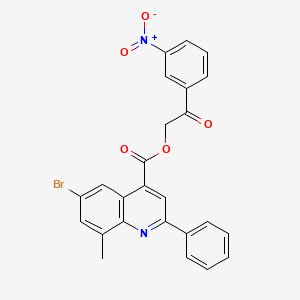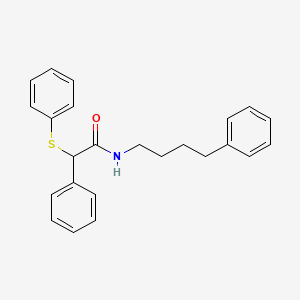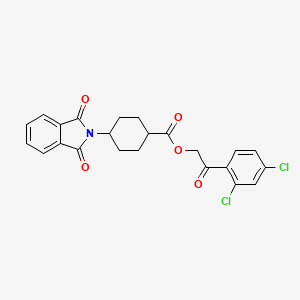
4,4'-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine is a complex organic compound characterized by the presence of an anthracene core linked to butan-1-amine groups via disulfide bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine typically involves the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction followed by a reduction process.
Introduction of Disulfide Bridges: The disulfide bridges are introduced by reacting the anthracene core with a disulfide-containing reagent under oxidative conditions.
Attachment of Butan-1-amine Groups: The final step involves the nucleophilic substitution reaction where butan-1-amine groups are attached to the disulfide-bridged anthracene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine undergoes various chemical reactions, including:
Oxidation: The disulfide bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridges can be reduced to thiols.
Substitution: The butan-1-amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene core.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine involves its interaction with molecular targets through its functional groups. The disulfide bridges can undergo redox reactions, influencing cellular redox states. The anthracene core can intercalate with DNA, potentially disrupting cellular processes. The butan-1-amine groups can interact with various biomolecules, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-(Anthracene-9,10-diyl)dibenzoic acid
- 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid
- 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde
Uniqueness
4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine is unique due to the presence of disulfide bridges and butan-1-amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C22H28N2S2 |
|---|---|
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
4-[10-(4-aminobutylsulfanyl)anthracen-9-yl]sulfanylbutan-1-amine |
InChI |
InChI=1S/C22H28N2S2/c23-13-5-7-15-25-21-17-9-1-2-10-18(17)22(26-16-8-6-14-24)20-12-4-3-11-19(20)21/h1-4,9-12H,5-8,13-16,23-24H2 |
Clave InChI |
XXPRJOLOYKGOBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2SCCCCN)SCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide](/img/structure/B12464543.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B12464554.png)
![1-[2-(benzyloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12464559.png)

![2,2,3,3,4,4,4-heptafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12464583.png)
![Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12464592.png)

![2-{3-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464608.png)




![4,9-Dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B12464649.png)
